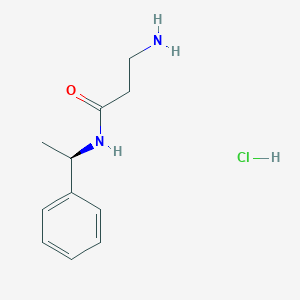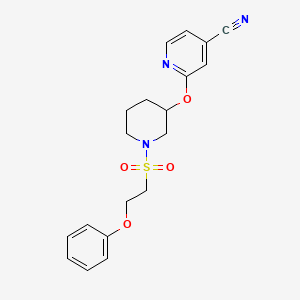![molecular formula C26H30N6O2S B2382996 N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide CAS No. 953936-24-8](/img/structure/B2382996.png)
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including an amide, a pyrazolo[3,4-d]pyrimidine ring, a methoxyethylamino group, and a methylthio group. These functional groups could potentially participate in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system. Attached to this core are various substituents, including a methoxyethylamino group and a methylthio group.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the aromatic ring might undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar functional groups, and its stability might be influenced by the aromatic ring system.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is involved in the synthesis of novel derivatives that have shown potential in anticancer and anti-5-lipoxygenase activities. For instance, a study by Rahmouni et al. (2016) introduced a series of pyrazolopyrimidines derivatives synthesized via a single-step condensation, demonstrating their cytotoxic and 5-lipoxygenase inhibition activities. Another research by Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the versatility of pyrazolopyrimidin derivatives in medicinal chemistry (Rahmouni et al., 2016; Hassan et al., 2014).
Antimicrobial and Anticancer Agents
Further research has focused on the development of novel pyrazole derivatives with potential antimicrobial and anticancer properties. For example, Hafez et al. (2016) synthesized 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and related compounds, which exhibited significant in vitro antimicrobial and anticancer activity, highlighting the therapeutic potential of such derivatives (Hafez et al., 2016).
Nucleoside Analogues
The compound has also been used in the synthesis of nucleoside analogues, which are structurally related to adenosine, inosine, and guanosine, offering insights into the development of potential therapeutic agents. Anderson et al. (1986) prepared several 3-alkoxysubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, demonstrating the versatility of this compound in synthesizing structurally diverse nucleoside analogues (Anderson et al., 1986).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity if it’s a drug candidate.
Please note that these are general insights and the actual properties and behavior of this compound could vary. For more accurate information, experimental data and further research would be needed.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O2S/c1-34-16-14-28-24-22-18-29-32(25(22)31-26(30-24)35-2)15-13-27-23(33)17-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,18,21H,13-17H2,1-2H3,(H,27,33)(H,28,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRUIAFIEUAYRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

![1-{2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2382915.png)



![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2382919.png)
![N,1-dicyclohexyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2382920.png)





![N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2382931.png)